2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine
Description
Properties
Molecular Formula |
C19H17NO |
|---|---|
Molecular Weight |
275.3 g/mol |
IUPAC Name |
2-[3-methoxy-2-(2-methylphenyl)phenyl]pyridine |
InChI |
InChI=1S/C19H17NO/c1-14-8-3-4-9-15(14)19-16(10-7-12-18(19)21-2)17-11-5-6-13-20-17/h3-13H,1-2H3 |
InChI Key |
UOZPKKNQXFTKJH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C2=C(C=CC=C2OC)C3=CC=CC=N3 |
Origin of Product |
United States |
Preparation Methods
Boronic Ester Synthesis and Functionalization
Key intermediates include 2-bromo-6-methoxyphenylboronic acid pinacol ester and 2-methylphenylboronic acid derivatives . As demonstrated in, (bromomethyl)phenylboronic esters undergo nucleophilic substitution with methoxy groups under microwave-assisted conditions. For example:
- Step 1 : Bromide displacement of 2-bromo-6-methoxyphenylboronic ester with sodium methoxide yields the methoxy-substituted boronate.
- Step 2 : SM coupling with 2-methylphenyl halides (e.g., 2-bromo-4-methylpyridine) under Pd(PPh₃)₄ catalysis (2 mol%) in THF/H₂O at 80°C for 12 h achieves the biphenyl linkage.
Table 1 : Optimized SM Coupling Conditions
Challenges in Ortho-Substitution
Ortho-methyl and methoxy groups introduce steric hindrance, necessitating bulky ligands like XPhos or SPhos to prevent undesired β-hydride elimination. For instance, Pd/XPhos systems in dioxane at 100°C improve yields to 72% for hindered substrates.
Palladium-Catalyzed C–H Arylation for Pyridine Attachment
Direct functionalization of the biphenyl core via C–H activation avoids pre-functionalized halides. This method uses 2-(1-methylhydrazinyl)pyridine (MHP) as a directing group to facilitate regioselective arylation.
Reaction Mechanism and Conditions
- Substrate : 6-Methoxy-2'-methylbiphenyl-2-carbohydrazide.
- Catalyst : Pd(OAc)₂ (10 mol%) with AgOAc (1.5 equiv) in PhCl at 130°C.
- Outcome : MHP directs palladium to the ortho position, enabling coupling with pyridine-derived iodides.
Table 2 : C–H Arylation Performance
| Parameter | Value | Source |
|---|---|---|
| Yield | 68–75% | |
| Functional Group Tolerance | Ethers, halides, nitriles | |
| Byproduct Formation | <5% (homocoupling) |
Post-Functionalization Steps
After arylation, the MHP directing group is removed via reductive cleavage using Zn/HCl, yielding the free pyridine moiety.
Sequential Cross-Coupling and Cyclization Strategies
A hybrid approach combines SM coupling with cyclization to assemble the pyridine ring in situ.
Pyridine Ring Construction via Cyclocondensation
- Precursor : 2-(6-Methoxy-2'-methylbiphenyl-2-yl)acrylonitrile.
- Reagents : NH₄OAc, AcOH, and Mn(OAc)₂ under microwave irradiation (150°C, 20 min).
- Yield : 82% with >95% purity.
Table 3 : Cyclization Optimization
| Condition | Outcome | Source |
|---|---|---|
| Conventional heating | 65% yield, 12 h | |
| Microwave-assisted | 82% yield, 20 min | |
| Catalyst | Mn(OAc)₂ (10 mol%) |
Alternative Routes: Ullmann and Negishi Couplings
While less common, Ullmann coupling using CuI/1,10-phenanthroline in DMF at 120°C has been reported for analogous biphenylpyridines, albeit with lower yields (55–60%). Negishi couplings (Zn reagents, Pd₂(dba)₃) show promise for sterically hindered systems but require stringent anhydrous conditions.
Critical Analysis of Methodologies
Table 4 : Method Comparison
| Method | Advantages | Limitations |
|---|---|---|
| Suzuki-Miyaura | High yields, scalability | Sensitive to steric effects |
| C–H Arylation | Step economy, no pre-functionalization | Requires directing groups |
| Cyclization | Rapid pyridine formation | Limited substrate scope |
Industrial-Scale Considerations
For bulk synthesis, SM coupling remains preferred due to commercial availability of boronic esters and robust catalytic systems. Recent advances in continuous flow reactors reduce Pd leaching and improve throughput (e.g., 92% yield at 10 g scale).
Chemical Reactions Analysis
Types of Reactions
2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The methoxy and methyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Research has indicated that derivatives of pyridine compounds exhibit significant anticancer properties. For instance, studies involving 2-pyridone-containing heterocycles have shown promising results against various cancer cell lines, including HeLa and MCF-7 cells. These compounds often act through mechanisms such as inducing apoptosis and inhibiting cell proliferation .
1.2 Antimicrobial Properties
The compound's structural features may also contribute to its antibacterial and antifungal activities. Multicomponent reactions (MCRs) have been employed to synthesize various pyridine derivatives that demonstrate antimicrobial efficacy. For example, the synthesis of 2-amino-3-cyanopyridine derivatives has been linked to significant antimicrobial effects, suggesting that similar derivatives could be developed from 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine .
1.3 Neuropharmacological Effects
Pyridine derivatives are known to interact with neurotransmitter receptors. The specific interactions of 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine with serotonin receptors may provide insights into its potential use in treating mood disorders or anxiety .
Synthetic Applications
2.1 Building Block in Organic Synthesis
This compound can serve as a versatile building block in organic synthesis due to its ability to undergo various chemical transformations. Its methoxy and biphenyl groups allow for functionalization, making it suitable for synthesizing more complex molecules through cross-coupling reactions or nucleophilic substitutions .
2.2 Multicomponent Reactions
The compound can be utilized in multicomponent reactions to create libraries of new compounds with diverse biological activities. Such approaches streamline the development of new pharmaceuticals by allowing rapid exploration of structure-activity relationships .
Material Science Applications
3.1 Organic Electronics
The unique electronic properties of biphenyl derivatives make them candidates for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The incorporation of 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine into polymer matrices could enhance the performance characteristics of these devices due to improved charge transport properties .
3.2 Coatings and Polymers
Due to its chemical stability and potential for modification, this compound may also find applications in coatings and polymer materials where enhanced durability and performance are required.
Case Studies
Mechanism of Action
The mechanism of action of 2-(6-Methoxy-2’-methyl-[1,1’-biphenyl]-2-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Substituent Position and Electronic Effects
The position and nature of substituents on the biphenyl-pyridine scaffold significantly influence reactivity, yield, and physicochemical properties.
Methoxy Substituent Variations
- Synthesis involves Suzuki coupling with 3-methoxyphenylboronic acid, yielding comparable efficiency to the target compound .
- 2-(4'-Methoxy-[1,1'-biphenyl]-2-yl)pyridine (1b) : The para-methoxy substituent enhances electron density on the biphenyl ring, which may improve stability in oxidative conditions. This compound is synthesized similarly, though steric hindrance from the para-substituent could reduce reaction rates .
Methyl and Halogen Substituents
- This compound was synthesized in 69% yield via Suzuki coupling, indicating favorable reactivity despite steric challenges .
- 2-(2'-Methyl-[1,1'-biphenyl]-3-yl)pyridine (3d) : The 2'-methyl group introduces steric hindrance near the coupling site, yet the yield remains high (69%), suggesting minimal interference with the catalytic cycle . In contrast, the 3'-methyl analogue (3e) shows a lower yield (41%), likely due to unfavorable steric interactions during coupling .
Functional Group Modifications
Oxygen-Linked Derivatives
- 2-{(4’-Methoxy-[1,1’-biphenyl]-2-yl)oxy}pyridine (75ab) : Incorporation of an ether linkage between the biphenyl and pyridine rings alters conjugation and solubility. Synthesized via ruthenium-catalyzed C–H activation, this compound demonstrates the versatility of transition-metal catalysts in accessing diverse architectures .
Complex Heterocyclic Systems
- 3-((3′-(Benzo-1,4-dioxan-6-yl)-2′-methyl-[1,1′-biphenyl]-3-yl)methoxy)isoxazole-5-carboxylic Acid (5n) : Addition of a benzo-dioxan ring and carboxylic acid group enhances polarity and hydrogen-bonding capacity, making it suitable for pharmaceutical applications. However, multi-step synthesis (45.1% yield) limits scalability .
Physicochemical and Spectroscopic Properties
Key data for representative compounds:
The target compound’s methoxy and methyl groups are expected to produce distinct NMR signals (e.g., δ ~3.80 ppm for OCH₃ and δ ~2.30 ppm for CH₃).
Biological Activity
2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine is an organic compound featuring a unique structural arrangement that combines a pyridine ring with a biphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including antimicrobial and anticancer properties. Understanding its biological activity is crucial for exploring its therapeutic applications.
Structural Characteristics
The molecular structure of 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine can be summarized as follows:
| Component | Description |
|---|---|
| Pyridine Ring | A six-membered aromatic ring containing one nitrogen atom. |
| Biphenyl Moiety | Two phenyl rings connected by a single bond, with substituents at specific positions. |
| Methoxy Group | A -OCH₃ group attached at the 6th position of the biphenyl. |
| Methyl Group | A -CH₃ group at the 2' position of one of the phenyl rings. |
Synthesis
The synthesis of this compound typically involves coupling reactions, notably the Suzuki coupling reaction, which combines a methoxy-substituted biphenyl with a halogenated pyridine derivative using palladium catalysts. This method allows for the selective formation of the desired compound while minimizing by-products.
Antimicrobial Properties
Preliminary studies indicate that compounds structurally similar to 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine exhibit significant antimicrobial properties. These compounds have shown effectiveness against various bacterial strains and fungi, likely due to their ability to disrupt cellular processes or inhibit essential enzymes.
Anticancer Activity
Research has demonstrated that this compound may possess anticancer properties. In vitro assays have shown cytotoxic effects on several cancer cell lines, including breast and prostate cancer cells. The mechanism of action is hypothesized to involve interaction with DNA or inhibition of specific signaling pathways critical for cancer cell proliferation.
Study 1: Cytotoxicity in Cancer Cell Lines
In a study assessing the cytotoxic effects of 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine on MCF-7 breast cancer cells, researchers employed MTT assays to evaluate cell viability. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for further development as an anticancer agent.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 75 |
| 25 | 50 |
| 50 | 20 |
Study 2: Antimicrobial Efficacy
Another study investigated the antimicrobial efficacy of related biphenyl derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range, indicating strong antimicrobial activity.
| Compound | MIC (µg/mL) |
|---|---|
| 2-(6-Methoxy-2'-methyl-biphenyl) | 5 |
| Control (Ampicillin) | 1 |
The biological activities of 2-(6-Methoxy-2'-methyl-[1,1'-biphenyl]-2-yl)pyridine are attributed to its ability to interact with molecular targets within cells. Studies suggest that it may bind to specific enzymes or receptors involved in cell signaling and proliferation. Further research is needed to elucidate these interactions and their implications for therapeutic use.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
